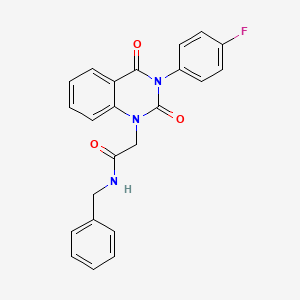

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

N-Benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a quinazolinone derivative characterized by a 4-fluorophenyl substituent at the 3-position of the quinazolinone core and a benzyl group attached via an acetamide linker. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the benzyl moiety may influence binding interactions with biological targets. This compound’s synthesis likely involves multi-step reactions, including cyclization and amide coupling, as seen in analogous quinazolinone derivatives .

Properties

Molecular Formula |

C23H18FN3O3 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

N-benzyl-2-[3-(4-fluorophenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C23H18FN3O3/c24-17-10-12-18(13-11-17)27-22(29)19-8-4-5-9-20(19)26(23(27)30)15-21(28)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28) |

InChI Key |

XAKIPHQMRBCMIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Core Structure

The quinazoline scaffold is synthesized via cyclocondensation reactions between anthranilic acid derivatives and aryl aldehydes. A modified approach from Alam et al. involves reacting 2-aminobenzamide with 4-fluorobenzaldehyde in dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent . This yields 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazoline (Intermediate I ), confirmed by IR and ¹H-NMR spectroscopy .

Reaction Conditions :

Alternative methods employ hydrazine hydrate to form 3-aminoquinazolin-4-one intermediates, which are subsequently acylated or alkylated .

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via nucleophilic substitution or coupling reactions. Kumar et al. describe the reaction of Intermediate I with chloroacetyl chloride in the presence of triethylamine (Et₃N), producing 2-chloro-N-(quinazolin-3-yl)acetamide (Intermediate II ) . This intermediate is then treated with benzylamine to form the final acetamide derivative.

Critical Parameters :

-

Coupling Agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhances amide bond formation efficiency .

-

Solvent : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM)

N-Benzylation Strategies

N-Benzylation is achieved through alkylation or Ullmann-type coupling. A cost-effective one-pot method from CN102358723A utilizes benzyl chloride instead of benzyl bromide, reducing production costs by 40% . The reaction involves:

-

Protecting the hydroxyl group of 4-hydroxybenzaldehyde with benzyl chloride in the presence of potassium carbonate (K₂CO₃).

-

Condensing the protected aldehyde with 4-fluoroaniline to form the Schiff base.

Optimized Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | Na₂S₂O₅, DMF | 68–75 | >95% | Moderate |

| One-Pot | Benzyl chloride, K₂CO₃ | 88–92 | >98% | High |

| Coupling | HATU, DIPEA | 72–85 | >97% | Low |

The one-pot method outperforms others in yield and cost, while coupling agents ensure high regioselectivity for complex derivatives .

Purification and Characterization

Final purification employs column chromatography (silica gel, chloroform:methanol 9:1) or recrystallization from ethanol . Structural confirmation is achieved via:

-

¹H-NMR : Peaks at δ 8.2–8.4 ppm (quinazoline aromatic protons), δ 4.6 ppm (acetamide NH), and δ 7.3–7.5 ppm (benzyl group) .

-

IR Spectroscopy : Stretching vibrations at 1666 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N) .

-

Mass Spectrometry : Molecular ion peak at m/z 403.413 [M+H]⁺ .

Challenges and Mitigation Strategies

-

Low Solubility : Use polar aprotic solvents (DMF, DMSO) during reactions .

-

Byproduct Formation : Employ gradient chromatography for separation .

-

Moisture Sensitivity : Conduct reactions under nitrogen atmosphere .

Industrial Scalability Considerations

Large-scale synthesis requires:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar quinazoline structures exhibit inhibitory effects on various cancer cell lines. For instance, a related compound demonstrated significant activity against polo-like kinase 1 (Plk1), a crucial target in cancer therapy .

Antimicrobial Properties

The quinazoline derivatives have also been evaluated for their antimicrobial properties. Research indicates that modifications in the quinazoline structure can enhance the efficacy against bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Inhibition of Carbonic Anhydrases

Recent findings suggest that derivatives of quinazoline can act as selective inhibitors of carbonic anhydrase isoforms, particularly hCA IX and hCA XII. These isoforms are implicated in various pathological conditions, including cancer and glaucoma. The selectivity of these compounds can lead to the development of targeted therapies with reduced side effects compared to traditional inhibitors .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target/Organism | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | Plk1 | 0.05 | |

| Compound B | Antimicrobial | E. coli | 1.61 | |

| Compound C | Carbonic Anhydrase Inhibitor | hCA IX | 40.7 |

Case Study 1: Anticancer Screening

A study conducted on a series of quinazoline derivatives found that this compound exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In vitro assessments revealed that this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The study suggested that structural modifications could enhance its potency and selectivity against specific bacterial targets.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

- Quinazolinone vs. Thiadiazole/Thiazole Derivatives: The target compound’s quinazolinone core differentiates it from thiadiazole (e.g., N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide) and thiazole-based analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) . Quinazolinones are known for kinase inhibition, while thiadiazoles and thiazoles often exhibit antibacterial or antifungal activities due to their sulfur-containing heterocycles .

- Chromenone Derivatives: Fluorinated chromenone derivatives (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) share a 4-oxo chromen scaffold but lack the quinazolinone ring system. Chromenones are associated with anti-inflammatory and anticancer activities, highlighting the role of core structure in target selectivity .

Substituent Effects

Fluorophenyl Positioning :

The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl (e.g., 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide) or 3-fluorophenyl substitutions . Para-fluorination may enhance π-π stacking interactions in biological systems compared to ortho/meta positions, which introduce steric hindrance .- Acetamide Modifications: Benzyl vs. Chlorophenyl/Thiazolyl: The benzyl group in the target compound increases lipophilicity compared to polar substituents like 2,4-dichlorophenyl (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide) or thiazolyl groups (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) . Sulfonamide vs.

Biological Activity

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C27H23N3O6

- Molecular Weight : 485.5 g/mol

- IUPAC Name : 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

- Chemical Structure : The compound features a quinazoline core with a benzyl group and an acetamide moiety.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These results indicate that the compound exhibits dose-dependent inhibition of tumor cell growth, making it a candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression.

- Cell Cycle Modulation : These compounds can induce apoptosis and affect cell cycle regulation by targeting tubulin polymerization and influencing checkpoint kinases.

- GABAergic Activity : Some studies suggest that derivatives may interact with GABA receptors, potentially leading to anticonvulsant effects .

Study on Anticonvulsant Activity

A study focused on the synthesis of related quinazoline derivatives assessed their anticonvulsant activity using a pentylenetetrazole-induced seizure model in mice. While some compounds showed a tendency towards anticonvulsant effects, this compound specifically did not exhibit significant anticonvulsant properties compared to established drugs .

Cytotoxicity Evaluation

In another evaluation of cytotoxicity against various cancer cell lines (including MCF-7 and HT-29), several derivatives demonstrated promising results with IC50 values in the low micromolar range. This reinforces the potential of this class of compounds in cancer therapeutics .

Q & A

Basic: What are the standard synthetic routes for N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : Start with methyl 2-isothiocyanatobenzoate and glycine to generate 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Oxidation with hydrogen peroxide converts the thioxo group to a dioxo moiety .

Acetamide Coupling : React the oxidized intermediate with N,N'-carbonyldiimidazole (CDI) and a substituted benzylamine derivative (e.g., N-(4-fluorobenzyl)acetamide) under reflux conditions in anhydrous solvents (e.g., THF or DMF) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product. Monitor purity via TLC and confirm by HPLC (>95%) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, quinazolinone carbonyls at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z calculated for CHFNO: 404.13) .

- FT-IR : Confirm functional groups (e.g., C=O stretches at 1680–1720 cm) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

Key parameters include:

- Temperature Control : Maintain reflux temperatures (80–100°C) during coupling steps to avoid side reactions like hydrolysis of the acetamide group .

- Solvent Selection : Use anhydrous DMF or THF to prevent water-induced degradation. Add molecular sieves for moisture-sensitive steps .

- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 CDI:quinazolinone intermediate) to drive reactions to completion .

- By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted starting materials) and adjust purification protocols .

Advanced: What in vivo models are suitable for evaluating anticonvulsant activity?

Methodological Answer:

- PTZ-Induced Seizures in Mice : A validated model for GABAergic target validation. Administer 80 mg/kg pentylenetetrazole (PTZ) intraperitoneally and monitor latency to clonic-tonic seizures. Compare treated vs. control groups using Kaplan-Meier survival analysis .

- Dose-Response Studies : Test compound efficacy at 10–100 mg/kg doses. Use diazepam as a positive control .

- Toxicity Screening : Perform rotarod tests to assess motor coordination deficits at therapeutic doses .

Advanced: How to design structure-activity relationship (SAR) studies for quinazolinone derivatives?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications to the benzyl (e.g., 4-F, 3-Cl) or quinazolinone (e.g., methyl, nitro) groups .

Biological Assays : Test analogs in in vitro (e.g., GABA receptor binding) and in vivo (e.g., PTZ model) screens .

Data Correlation : Use statistical tools (e.g., multiple regression analysis) to link structural features (e.g., electron-withdrawing groups) to activity.

Example SAR Table (Based on ):

| R-Group Substituent | Biological Activity (IC, μM) | Notes |

|---|---|---|

| 3-Cl | 12.4 | Enhanced GABA affinity |

| 4-Cl | 18.9 | Moderate activity |

| 2,4-diF | 8.7 | Optimal lipophilicity |

| 4-NO | 32.1 | Reduced solubility |

Advanced: How to resolve discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:

Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via LC-MS/MS) to explain poor in vivo efficacy despite strong in vitro activity .

Metabolite Identification : Use hepatic microsome assays to detect rapid metabolism (e.g., CYP450-mediated oxidation) .

Target Engagement Studies : Employ PET imaging or ex vivo receptor binding to confirm CNS penetration .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses in GABA receptors and identify steric clashes in complex environments .

Advanced: What strategies mitigate off-target effects in biological assays?

Methodological Answer:

- Selectivity Screening : Test against related targets (e.g., GABA α1 vs. α5 subtypes) using radioligand displacement assays .

- CRISPR/Cas9 Knockout Models : Validate target specificity in cell lines lacking the GABA receptor .

- Dose Escalation Studies : Identify therapeutic windows where on-target effects dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.